Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride
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Overview
Description
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride is a chemical compound with the molecular formula C7H13ClN2O3 and a molecular weight of 208.64 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and an amino group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride typically involves the reaction of cyclopropylamine with methyl formate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-(1-aminocyclopropyl)acetate hydrochloride: This compound has a similar structure but lacks the formamido group, which may result in different chemical and biological properties.
Cyclopropylamine derivatives: These compounds share the cyclopropyl group and may exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride is a compound notable for its unique structural features, which include a methyl ester group, formamide moiety, and a cyclopropyl amine structure. This combination suggests potential biological activities that warrant detailed exploration.
- Molecular Formula: C₆H₁₄ClN₃O₂
- Molecular Weight: Approximately 194.64 g/mol
The hydrochloride salt form enhances solubility in aqueous environments, making it suitable for various pharmaceutical applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant effects, which can play a role in mitigating oxidative stress in biological systems.
- Enzyme Inhibition : There is potential for this compound to act as an inhibitor of specific enzymes, although the exact targets remain to be elucidated.
- Antimicrobial Activity : Similar compounds have shown promise against various microbial strains, indicating that this compound may also possess antimicrobial properties.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-aminoacetate | C₃H₇NO₂ | Lacks formamide functionality |
Methyl 3-(aminomethyl)propanoate | C₅H₉NO₂ | Contains a longer carbon chain |
N-(1-Aminocyclopropyl)methanesulfonamide | C₆H₁₃N₃O₂S | Sulfonamide group instead of ester |
The unique combination of cyclopropyl amine and formamide functionalities in this compound may enhance its biological activity compared to these similar compounds.
Study on Antioxidant Activity
A study evaluated the antioxidant properties of related acetate compounds, demonstrating significant reductions in oxidative markers in animal models. The administration of such compounds showed a notable decrease in fasting blood glucose levels and improved antioxidant enzyme activities (e.g., superoxide dismutase and catalase) in diabetic rats .
Properties
Molecular Formula |
C7H13ClN2O3 |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
methyl 2-[(1-aminocyclopropanecarbonyl)amino]acetate;hydrochloride |
InChI |
InChI=1S/C7H12N2O3.ClH/c1-12-5(10)4-9-6(11)7(8)2-3-7;/h2-4,8H2,1H3,(H,9,11);1H |
InChI Key |
KVXOAVNUJKGPEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1(CC1)N.Cl |
Origin of Product |
United States |
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